2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to produce indene derivatives by using cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bonds in the indene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, while reduction can produce 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.
Scientific Research Applications
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure but with different functional groups.
2-(5-Hydroxy-1H-indol-3-yl)acetic acid: Another indene derivative with a hydroxyl group at a different position.
Uniqueness
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7,12H,3-5H2,(H,13,14) |
InChI Key |
YNJHKJIKJURZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
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